![molecular formula C15H19N3O3 B2962014 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide CAS No. 303148-34-7](/img/structure/B2962014.png)

2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

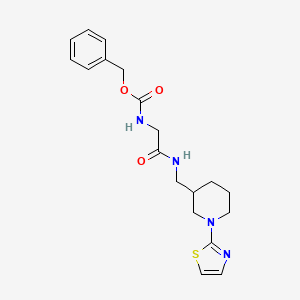

2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods. For example, a similar compound, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, was studied using DFT (B3LYP) and HF methods, with the basic sets 6-31G(d,p) and 6-311G(d,p) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various computational methods. For example, a similar compound, 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, was studied for its optoelectronic properties .Wissenschaftliche Forschungsanwendungen

Acrylamide in Baking Products

Research into acrylamide, a compound with neurotoxic, genotoxic, and carcinogenic properties, focuses on its formation in high-carbohydrate foods during heat treatment. This review provides insights into factors affecting acrylamide levels in bakery products and guidelines for manufacturers to reduce these levels, enhancing food safety (Keramat et al., 2011).

Branched Chain Aldehydes in Foods

The production and breakdown pathways of branched aldehydes, significant for their flavor contributions to food, are reviewed. This study emphasizes the metabolic conversions, microbial and food composition influences on aldehyde levels, highlighting the importance of controlling flavor compounds in food production (Smit, Engels, & Smit, 2009).

Toxic Secondary Metabolites in Organisms

This comprehensive review on 2,4-Di-tert-butylphenol and its analogs covers natural sources and bioactivities, showcasing the compound's presence across various species and its significant toxicity. It sheds light on the ecological roles and potential applications of such phenols in biotechnological and pharmaceutical fields (Zhao et al., 2020).

Neurotoxins in Cyanobacteria-Based Food Supplements

Investigations into cyanobacteria and the neurotoxic amino acids they produce, such as BMAA, highlight the health risks associated with consuming cyanobacteria-based food supplements. This review calls for increased research, quality control, and guidelines to ensure the safety of such products (Manolidi et al., 2019).

Antimicrobial Compounds from Cyanobacteria

This review focuses on cyanobacterial compounds with antimicrobial activities against multidrug-resistant pathogens. It emphasizes the chemical diversity of cyanobacteria as a source of novel antimicrobials and the need for further exploration to harness these compounds for pharmaceutical applications (Swain, Paidesetty, & Padhy, 2017).

Zukünftige Richtungen

The future directions for the study of 2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further .

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-10(12(9-16)15(17)19)18-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8,18H,6-7H2,1-3H3,(H2,17,19)/b12-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRAEIPXFOMMSM-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)NCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)N)/NCCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-1-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2961936.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)

![6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2961940.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2961941.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2961944.png)

![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)

![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2961953.png)